4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime
Overview
Description
The compound is a complex organic molecule that likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a dichlorobenzoyl group (an aromatic ring with two chlorine atoms and a carbonyl group), and a chlorobenzyl group (an aromatic ring with a chlorine atom and a methyl group attached to a carbonyl group). The exact structure and properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the oxime group could potentially undergo a Beckmann rearrangement to form an amide, or the dichlorobenzoyl group could potentially undergo further chlorination or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple chlorine atoms could potentially make the compound relatively dense and polar, while the presence of aromatic rings could potentially make the compound relatively stable and resistant to reactions .Scientific Research Applications
Supramolecular Chains and Single Molecule Magnets
- Application : The compound has been used in coordination with paramagnetic transition metal ions, resulting in a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior and is linked via Na(+) cations into a 1D polymeric topology.
- Reference : (Giannopoulos et al., 2014)
NMR Spectroscopy and DFT Calculations
- Application : The E-isomer of 1‐vinylpyrrole‐2‐carbaldehyde adopts preferable conformation with anti-orientation of the vinyl group relative to the carbaldehyde oxime group. This conformation is stabilized by CH···N intramolecular hydrogen bond, which has been substantiated by NMR spectroscopy and DFT calculations.
- Reference : (Afonin et al., 2009)
Organophosphate Poisoning Therapy
- Application : Oximes, including variants of this compound, are used in the therapy of organophosphate poisoning. They interact with organophosphates to form products claimed to be more toxic than the organophosphate itself.
- Reference : (Portmann et al., 1991)
Sonogashira-Type Reactions
- Application : Used as precursors in Sonogashira-type cross-coupling reactions to provide corresponding aldehydes. These oximes are transformed into various compounds through silver-triflate-catalysed regioselective cyclisation.
- Reference : (Vilkauskaitė et al., 2011)
Zinc(II) Carboxylate Chemistry
- Application : The initial employment in zinc(II) carboxylate chemistry. Synthesis, crystal structures, and IR characterization of zinc(II) complexes using pyridyl oxime ligands.
- Reference : (Konidaris et al., 2009)
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-[(E)-(4-chlorophenyl)methoxyiminomethyl]-1-methylpyrrol-3-yl]-(2,4-dichlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c1-25-11-14(20(26)18-7-6-16(22)9-19(18)23)8-17(25)10-24-27-12-13-2-4-15(21)5-3-13/h2-11H,12H2,1H3/b24-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHVWBWNACMXOE-YSURURNPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=NOCC2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=N/OCC2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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